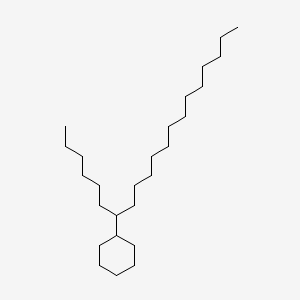

Cyclohexane, (1-hexyltetradecyl)-

Description

Contextualization of Alkyl-Substituted Cyclohexanes in Organic Chemistry Research

Alkyl-substituted cyclohexanes are fundamental structures in organic chemistry, serving as important components in a variety of applications, from pharmaceuticals to materials science. solubilityofthings.com The cyclohexane (B81311) ring, with its characteristic chair and boat conformations, provides a three-dimensional scaffold that influences the physical and chemical properties of the molecule. quora.com The nature, size, and position of alkyl substituents on this ring can dramatically alter these properties, making the study of substituted cyclohexanes a rich area of research. These compounds are integral to understanding the principles of stereochemistry and conformational analysis. libretexts.org

Academic Significance of Complex Branched Cyclohexane Architectures, specifically Cyclohexane, (1-hexyltetradecyl)-

The academic significance of complex branched cyclohexane architectures, such as Cyclohexane, (1-hexyltetradecyl)-, lies in their potential to exhibit unique physical properties due to their high molecular weight and specific stereochemistry. Large, non-polar molecules like this are of interest in fields such as lubrication, and as model compounds in petroleum research. The long, branched alkyl chain attached to the cyclohexane ring introduces a high degree of conformational flexibility, making the study of its preferred spatial arrangements a complex and academically interesting challenge. While specific research on Cyclohexane, (1-hexyltetradecyl)- is limited, its structure represents an important example of a highly substituted, high-molecular-weight saturated hydrocarbon.

Overview of Research Paradigms for Saturated Hydrocarbon Systems

Research into saturated hydrocarbon systems, or alkanes, generally falls into several paradigms. researchgate.net One major area is the study of their physical properties, such as boiling points, melting points, and viscosity, particularly for high-molecular-weight hydrocarbons. chemeo.com Another significant research focus is on their chemical reactivity, which, although generally low, includes important reactions like combustion and halogenation. wikipedia.org Modern research often employs computational modeling to predict the properties and behavior of these molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for the structural elucidation of complex saturated hydrocarbons. ruc.dk

Chemical Identity and Properties of Cyclohexane, (1-hexyltetradecyl)-

This section focuses specifically on the known data for Cyclohexane, (1-hexyltetradecyl)-.

Nomenclature and Identifiers

| Property | Value |

| IUPAC Name | Cyclohexane, (1-hexyltetradecyl)- |

| CAS Number | 4443-60-1 nist.gov |

| Molecular Formula | C26H52 nist.gov |

| Molecular Weight | 364.69 g/mol nist.gov |

| Synonyms | 7-Cyclohexyleicosane, Eicosane, 7-cyclohexyl- nist.gov |

Physicochemical Properties

Detailed experimental data for many of the physical properties of Cyclohexane, (1-hexyltetradecyl)- are not widely available in modern literature. However, some data has been reported, primarily from older studies.

| Property | Value | Source |

| Enthalpy of Vaporization (ΔvapH) | 80.7 kJ/mol | nist.gov |

Note: The enthalpy of vaporization is based on data from Schiessler and Whitmore, 1955, as cited by the NIST WebBook. nist.gov

Structure

2D Structure

Properties

CAS No. |

4443-60-1 |

|---|---|

Molecular Formula |

C26H52 |

Molecular Weight |

364.7 g/mol |

IUPAC Name |

icosan-7-ylcyclohexane |

InChI |

InChI=1S/C26H52/c1-3-5-7-9-10-11-12-13-14-15-18-22-25(21-17-8-6-4-2)26-23-19-16-20-24-26/h25-26H,3-24H2,1-2H3 |

InChI Key |

GWXVVKZIXZETOR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(CCCCCC)C1CCCCC1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Cyclohexane, 1 Hexyltetradecyl

Investigation of Carbon-Hydrogen Bond Activation on the Cyclohexane (B81311) Ring

The activation of carbon-hydrogen (C-H) bonds on the cyclohexane ring is a significant area of research, as these bonds are typically unreactive. nih.govniu.edu Recent advancements have focused on developing selective methods to overcome this inertness. researchgate.netnih.gov

Achieving site-selectivity in the functionalization of cyclohexane derivatives is a considerable challenge due to the presence of multiple, chemically similar C-H bonds. researchgate.netrsc.org Traditional methods often lack the precision to target a specific position on the cyclohexane ring. nih.gov However, new strategies are emerging that utilize catalyst control to direct reactions to a specific site. researchgate.netnih.gov

One approach involves the use of transition-metal catalysts that can differentiate between the various C-H bonds based on subtle steric and electronic differences. researchgate.netrsc.org For instance, dirhodium catalysts have demonstrated high site-selectivity in C-H functionalization reactions of alkanes without the need for a directing group within the molecule. researchgate.net These catalysts can steer the reaction to a particular C-H bond, enabling the production of fine chemicals with greater efficiency. nih.gov

Confinement within a structured environment, such as a metal-organic framework (MOF), has also been shown to control the site-selectivity of C-H bond functionalization. duke.edu For example, irradiating a guest molecule within a γ-cyclodextrin-containing MOF resulted in the selective functionalization of a specific C(sp³)–H bond on the cyclodextrin (B1172386) ring. duke.edu This selectivity is attributed to the alignment of the reactant within the MOF's tunnels, which sterically hinders reaction at other positions. duke.edu

The following table summarizes key aspects of site-selective C-H functionalization methodologies:

| Methodology | Key Features | Example |

| Catalyst-Controlled Functionalization | Utilizes transition-metal catalysts to overcome inherent substrate reactivities. | Dirhodium catalysts for site-selective carbene insertion into C-H bonds. researchgate.net |

| Confinement in MOFs | Employs the steric constraints of a metal-organic framework to direct the reaction to a specific site. | Selective functionalization of a D-glucopyranosyl residue within a γ-cyclodextrin-containing MOF. duke.edu |

| Directing Group Assistance | A functional group on the substrate directs the catalyst to a specific C-H bond. | While historically favoring 5-membered metallacycles, recent strategies enable remote C-H activation. rsc.org |

The desymmetrization of prochiral or meso-cyclohexane derivatives is a powerful strategy for creating chiral molecules. nih.govrsc.org This process involves the selective functionalization of one of two enantiotopic or diastereotopic C-H bonds, breaking the symmetry of the starting material. researchgate.netnih.gov Catalyst control is paramount in achieving high levels of stereoselectivity in these transformations. researchgate.netnih.gov

Dirhodium catalysts have been instrumental in the desymmetrization of unactivated cyclohexane derivatives through donor/acceptor carbene insertion. researchgate.netnih.gov By carefully selecting the chiral ligands on the catalyst, it is possible to control not only the site of the reaction but also the stereochemistry of the newly formed stereocenter. researchgate.net For example, specific dirhodium catalysts can functionalize the C3 equatorial C-H bond of substituted cyclohexanes in a highly site- and stereoselective manner. researchgate.netresearchgate.net

Organocatalysis also offers a viable pathway for the enantioselective desymmetrization of cyclohexane derivatives. rsc.org For instance, the desymmetrization of enal-tethered cyclohexane-1,3-diones has been achieved using a combination of iminium and enamine activation, leading to a tandem annulation reaction. rsc.org Cinchona alkaloids and their derivatives have also been employed as effective catalysts for the asymmetric alcoholysis of cyclic anhydrides, including those derived from cyclohexane. brandeis.edu

The table below highlights different catalytic systems used for the desymmetrization of cyclohexane derivatives:

| Catalytic System | Type of Transformation | Key Features |

| Dirhodium Catalysts | C-H Carbene Insertion | High site- and stereoselectivity in the desymmetrization of unactivated cyclohexanes. researchgate.netnih.gov |

| Organocatalysis (Iminium/Enamine) | Tandem Annulation | Asymmetric desymmetrization of prochiral cyclohexane-1,3-diones. rsc.org |

| Cinchona Alkaloids | Asymmetric Alcoholysis | Enantioselective opening of prochiral cyclic anhydrides. brandeis.edu |

Reaction Pathways of the (1-hexyltetradecyl) Side Chain

The long-chain (1-hexyltetradecyl)- substituent of the titular compound undergoes reactions typical of long-chain alkanes, including oxidative transformations and radical-mediated processes. rsc.orgmdpi.com

The oxidation of long-chain alkanes can proceed through various pathways, often initiated by monooxygenase enzymes in biological systems or by chemical oxidants. rsc.orgmdpi.com A common pathway involves the terminal oxidation of the alkane to a primary alcohol, which can be further oxidized to an aldehyde and then a fatty acid. mdpi.com Subterminal oxidation, leading to the formation of a secondary alcohol and subsequently a ketone, is also a known pathway. mdpi.com

In some microorganisms, the oxidation of long-chain alkanes is linked to the formation of glycolipids. rsc.org For example, the yeast Torulopsis gropengiesseri converts long-chain alkanes into oxidized derivatives that are then incorporated into glycolipids. rsc.org The metabolism of the resulting alkanoic acids can proceed via β-oxidation or hydroxylation at the ω- or (ω-1)-positions. rsc.org

Anaerobic oxidation of long-chain alkanes has also been observed in certain sulfate-reducing bacteria. nih.gov One proposed mechanism involves the subterminal carboxylation of the alkane at the C-3 position, followed by the elimination of the two terminal carbon atoms to yield a fatty acid that is one carbon shorter than the parent alkane. nih.gov

Radical reactions provide a powerful method for the functionalization of alkanes, including highly substituted alkyl moieties. libretexts.orgnih.gov These reactions typically involve three main steps: initiation, propagation, and termination. youtube.com Initiation can be achieved through the use of radical initiators, such as peroxides, or by light. libretexts.org

The propagation steps involve the reaction of a radical with the alkane to abstract a hydrogen atom, forming an alkyl radical. youtube.com This alkyl radical can then react with another species to form the desired product and regenerate a radical to continue the chain reaction. libretexts.orgyoutube.com The stability of the radical intermediate is a key factor in determining the regioselectivity of the reaction, with tertiary radicals being more stable than secondary, which are more stable than primary radicals. libretexts.org

For a highly substituted alkyl moiety like the (1-hexyltetradecyl)- group, radical abstraction of the tertiary hydrogen at the C-1 position would be favored. The resulting tertiary radical could then participate in a variety of transformations, such as halogenation or addition to unsaturated systems. libretexts.org

Mechanistic Studies of Catalytic Conversions Involving Cyclohexane, (1-hexyltetradecyl)-

While specific mechanistic studies on the catalytic conversion of Cyclohexane, (1-hexyltetradecyl)- are not extensively documented, the general principles of cyclohexane oxidation and C-H activation provide a framework for understanding its potential transformations. nih.govresearchgate.net

The catalytic oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone (B45756) is a commercially significant process. wikipedia.orgresearchgate.net Mechanistic investigations have revealed that this reaction often proceeds through a radical chain mechanism. nih.gov In the presence of certain catalysts, such as carbon nanotubes, the interaction between radical intermediates and the catalyst surface can enhance the selectivity of the reaction by facilitating the electron-transfer catalysis of peroxides to form the alcohol and ketone. nih.gov

Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the reaction mechanisms of C-H activation. nih.gov For the C-H activation of cyclohexane by certain platinum complexes, an electrophilic mechanism has been proposed to be more favorable than oxidative addition. rutgers.edu Gas-phase mass spectrometry studies have also provided insights into the C-H activation and subsequent cracking and dehydrogenation of cyclohexane by organometallic complexes. niu.edu These studies show that the nature of the metal center can significantly influence the preferred reaction pathway. niu.edu

Elucidation of Catalytic Cycle Intermediates

Detailed studies identifying the specific catalytic cycle intermediates for reactions involving Cyclohexane, (1-hexyltetradecyl)- have not been found in the reviewed literature. However, for catalytic processes such as dehydrogenation, the general mechanism for substituted cyclohexanes would likely involve the following conceptual steps:

Adsorption: The Cyclohexane, (1-hexyltetradecyl)- molecule would first adsorb onto the surface of a catalyst. The large alkyl substituent would likely influence the orientation of the molecule on the catalyst surface.

C-H Bond Activation: The catalytic cycle would proceed through the sequential activation and breaking of carbon-hydrogen bonds on the cyclohexane ring.

Formation of Intermediates: This would lead to the formation of various surface-bound intermediates. For instance, in dehydrogenation, partially dehydrogenated species would form. In oxidation reactions, intermediates such as cyclohexyl hydroperoxide could be generated. nih.gov

Product Desorption: The final product, such as the corresponding aromatic compound in aromatization or cyclohexene (B86901) in partial dehydrogenation, would desorb from the catalyst surface, completing the cycle.

The specific nature and stability of these intermediates would be highly dependent on the catalyst used and the reaction conditions. The bulky alkyl group would play a significant role in the stereochemistry of these intermediates.

Kinetic Analysis of Reaction Rates and Selectivity

A specific kinetic analysis of reaction rates and selectivity for Cyclohexane, (1-hexyltetradecyl)- is not available in the surveyed literature. Generally, the kinetics of reactions involving substituted cyclohexanes are influenced by several factors:

Steric Hindrance: The large (1-hexyltetradecyl)- group would create significant steric hindrance, which could affect the rate of reaction. For reactions requiring attack at the cyclohexane ring, this steric bulk might decrease the reaction rate compared to unsubstituted cyclohexane.

Substituent Effects: Alkyl groups are generally electron-donating, which can influence the electronic properties of the cyclohexane ring and affect its reactivity in certain reactions.

Reaction Conditions: Temperature, pressure, and the choice of catalyst are critical parameters that dictate the reaction rate and selectivity.

For elimination reactions on substituted cyclohexanes, such as the E2 mechanism, the reaction rate is second order, depending on the concentration of both the substrate and the base. worldofmolecules.com The conformation of the substituent is also crucial, with reactions often proceeding through an axial orientation of the leaving group. worldofmolecules.com

Table 1: General Factors Influencing Reaction Rates and Selectivity of Substituted Cyclohexanes

| Factor | Influence on Reaction Rate | Influence on Selectivity |

| Steric Hindrance of Substituent | Can decrease the rate of reactions at the ring. | May favor reactions at less hindered positions. |

| Electronic Effects of Substituent | Electron-donating groups can stabilize carbocation intermediates. | Can direct the regioselectivity of certain reactions. |

| Temperature | Generally increases reaction rates (Arrhenius equation). | Can affect the product distribution. |

| Catalyst | The nature of the catalyst is crucial for rate and selectivity. | Different catalysts can lead to different products. |

| Solvent | The polarity and coordinating ability of the solvent can affect rates. | Can influence the ratio of substitution vs. elimination products. |

Dehydrogenation and Aromatization Reactions of Cyclohexane Frameworks

The dehydrogenation of cyclohexane and its derivatives to form cyclohexene and benzene (B151609) is a well-studied and industrially significant reaction. nih.govwikipedia.org While specific data for Cyclohexane, (1-hexyltetradecyl)- is absent, the general principles apply.

C₆H₁₁R → C₆H₅R + 3H₂

For Cyclohexane, (1-hexyltetradecyl)- , the aromatization product would be (1-hexyltetradecyl)benzene.

The efficiency and selectivity of the dehydrogenation process are highly dependent on the catalyst. For instance, studies on cyclohexane dehydrogenation have shown that catalysts like platinum supported on nitrogen-doped carbon exhibit high activity. nih.gov The presence of promoters can also enhance catalytic activity.

The molecular structure of the cycloalkane itself also plays a role. For example, the dehydrogenation of methylcyclohexane (B89554) has been shown to proceed at a lower temperature than that of cyclohexane, indicating that substituents can affect the reaction's thermodynamics and kinetics. nih.gov The large alkyl group in Cyclohexane, (1-hexyltetradecyl)- would likely have a similar effect, although specific experimental data is needed for confirmation.

Table 2: Products of Dehydrogenation and Aromatization

| Starting Material | Partial Dehydrogenation Product | Complete Dehydrogenation (Aromatization) Product |

| Cyclohexane | Cyclohexene nih.gov | Benzene |

| Cyclohexane, (1-hexyltetradecyl)- | (1-hexyltetradecyl)cyclohexene (hypothetical) | (1-hexyltetradecyl)benzene (hypothetical) |

| Methylcyclohexane | Methylcyclohexene | Toluene |

Advanced Spectroscopic and Chromatographic Characterization of Cyclohexane, 1 Hexyltetradecyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationdocbrown.info

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic compounds. For a molecule such as Cyclohexane (B81311), (1-hexyltetradecyl)-, with its numerous chemically similar protons and carbons, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous signal assignment.

The ¹H NMR spectrum of Cyclohexane, (1-hexyltetradecyl)- is predicted to be complex in the upfield region, characteristic of saturated hydrocarbons. The signals for the protons on the cyclohexane ring and the long alkyl chains would overlap significantly. At room temperature, the rapid chair-to-chair conformational flipping of the cyclohexane ring would average the signals for the axial and equatorial protons, resulting in a single, broad multiplet for the 11 protons on the cyclohexane ring, with a chemical shift around 1.43 ppm. docbrown.info The methine proton at the point of substitution (C1 of the cyclohexane ring) would be deshielded and expected to appear as a multiplet at a slightly higher chemical shift. The numerous methylene (B1212753) (-CH₂-) protons of the hexyl and tetradecyl chains would produce a large, complex signal envelope between approximately 1.2 and 1.4 ppm. The terminal methyl (-CH₃) protons of the hexyl and tetradecyl groups are expected to appear as triplets at approximately 0.8-0.9 ppm.

The ¹³C NMR spectrum, with its wider chemical shift range, offers better resolution of the individual carbon environments. libretexts.org For cyclohexane itself, a single peak is observed at around 27.1 ppm due to the magnetic equivalence of all six carbon atoms. docbrown.info In Cyclohexane, (1-hexyltetradecyl)-, the symmetry is broken. The carbon atom of the cyclohexane ring bearing the alkyl substituent (C1) would be shifted downfield. The other cyclohexane carbons would also exhibit distinct chemical shifts, although they may be closely spaced. The carbons of the hexyl and tetradecyl chains would give rise to a series of signals in the typical aliphatic region of the spectrum (approximately 10-40 ppm). The chemical shifts can be predicted with reasonable accuracy using computational methods. nih.govliverpool.ac.uk

Predicted ¹H NMR Chemical Shifts for Cyclohexane, (1-hexyltetradecyl)-

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclohexane ring protons (10H) | ~1.2-1.8 | Multiplet |

| Methine proton on cyclohexane (1H) | ~1.0-1.5 | Multiplet |

| Methylene protons on alkyl chains (-CH₂-)n | ~1.2-1.4 | Multiplet |

| Terminal methyl protons (-CH₃) | ~0.8-0.9 | Triplet |

Predicted ¹³C NMR Chemical Shifts for Cyclohexane, (1-hexyltetradecyl)-

| Carbon | Predicted Chemical Shift (ppm) |

| Substituted Cyclohexane Carbon (C1) | ~35-45 |

| Other Cyclohexane Carbons | ~25-30 |

| Alkyl Chain Carbons (-CH₂-)n | ~20-35 |

| Terminal Methyl Carbons (-CH₃) | ~14 |

To unravel the complex overlapping signals in the 1D NMR spectra, two-dimensional NMR techniques are indispensable. youtube.comnanalysis.com

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu For Cyclohexane, (1-hexyltetradecyl)-, this would help to trace the connectivity of protons within the cyclohexane ring and along the hexyl and tetradecyl chains. For instance, the methine proton on the cyclohexane ring would show correlations to the adjacent methylene protons on the ring and the methylene protons of the attached alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nanalysis.comsdsu.edupressbooks.pub This is a powerful tool for assigning specific proton signals to their corresponding carbon signals. Each CH, CH₂, and CH₃ group in the molecule would give a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprintingpressbooks.pubrsc.org

Characteristic IR Absorption Bands for Cyclohexane, (1-hexyltetradecyl)-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (sp³ C-H) | 2850 - 2960 | Strong |

| -CH₂- bending (scissoring) | ~1465 | Medium |

| -CH₃ bending (asymmetrical) | ~1450 | Medium |

| -CH₃ bending (symmetrical) | ~1375 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org For non-polar molecules like Cyclohexane, (1-hexyltetradecyl)-, symmetric vibrations that are weak or inactive in the IR spectrum are often strong in the Raman spectrum. The C-H stretching region (2800-3000 cm⁻¹) is also prominent in the Raman spectrum. spectroscopyonline.com The C-C stretching vibrations of the alkyl chains and the cyclohexane ring are expected to be clearly visible in the 800-1200 cm⁻¹ region. The symmetric "breathing" mode of the cyclohexane ring, which is characteristic of cycloalkanes, would also be a notable feature. Anharmonic calculations on long-chain hydrocarbons like dodecane (B42187) have shown good agreement with experimental Raman spectra, providing a basis for interpreting the spectrum of this larger molecule. rsc.orgnih.govcapes.gov.br

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation pattern. For Cyclohexane, (1-hexyltetradecyl)-, with a molecular formula of C₂₆H₅₂ and a molecular weight of 364.69 g/mol , the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 364.

The fragmentation of long-chain alkanes and cycloalkanes is well-established. msu.edulibretexts.org The fragmentation of Cyclohexane, (1-hexyltetradecyl)- would likely proceed through several key pathways:

Loss of the alkyl chains: Cleavage of the bond between the cyclohexane ring and the (1-hexyltetradecyl) substituent would be a major fragmentation pathway. This could result in a fragment ion corresponding to the cyclohexyl cation or the (1-hexyltetradecyl) cation.

Fragmentation of the alkyl chains: The long hexyl and tetradecyl chains would undergo characteristic fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to the loss of -CH₂- groups).

Ring opening and fragmentation: The cyclohexane ring can undergo ring-opening followed by fragmentation, leading to smaller hydrocarbon fragments. A common fragmentation for cyclohexanes is the loss of an ethene molecule (28 mass units). docbrown.infodocbrown.info

The base peak in the mass spectrum would likely correspond to a stable carbocation formed through one of these fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone in the definitive identification of "Cyclohexane, (1-hexyltetradecyl)-". Unlike standard mass spectrometry, HRMS provides the high mass accuracy required to determine the elemental composition of the molecular ion and its fragments. For "Cyclohexane, (1-hexyltetradecyl)-", the theoretical exact mass of the molecular ion [M]⁺ is calculated to be 364.6911 g/mol . nist.gov

In a typical HRMS experiment, a minute sample of the compound is ionized, often using a soft ionization technique to preserve the molecular ion. The resulting ions are then guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The exceptional resolving power of these instruments allows for the differentiation between ions of very similar nominal mass, thereby confirming the elemental formula of C26H52.

While specific fragmentation data for "Cyclohexane, (1-hexyltetradecyl)-" is not extensively published, the fragmentation pattern in electron ionization (EI) mode would be expected to show characteristic losses of alkyl chains. The primary fragmentation would likely involve the cleavage of the bond between the cyclohexane ring and the substituted alkyl chain, as well as fragmentation along the hexyl and tetradecyl chains. The high mass accuracy of HRMS would enable the precise identification of these fragment ions, providing unequivocal structural confirmation.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for Cyclohexane, (1-hexyltetradecyl)-

| Ion Species | Chemical Formula | Theoretical m/z |

| Molecular Ion [M]⁺ | C26H52⁺ | 364.6911 |

| Fragment Ion | C20H39⁺ | 279.3046 |

| Fragment Ion | C14H29⁺ | 197.2264 |

| Fragment Ion | C6H13⁺ | 85.1012 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is an indispensable tool for assessing the purity of "Cyclohexane, (1-hexyltetradecyl)-" and identifying any trace-level impurities. In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification.

For a high-boiling point compound like "Cyclohexane, (1-hexyltetradecyl)-", a high-temperature capillary column with a non-polar stationary phase is typically employed. This allows for the efficient separation of the target compound from any closely related isomers or residual starting materials from its synthesis. The mass spectrometer, operating in full scan mode, provides mass spectra for each eluting peak.

The purity of "Cyclohexane, (1-hexyltetradecyl)-" can be determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks. Trace analysis, on the other hand, often utilizes selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of potential impurities. This significantly enhances the sensitivity for detecting trace contaminants.

Table 2: Typical GC-MS Parameters for Purity Analysis of Cyclohexane, (1-hexyltetradecyl)-

| Parameter | Value |

| GC Column | Capillary, non-polar stationary phase (e.g., DB-5ms) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient from 150°C to 320°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Detector Mode | Full Scan (for purity) / Selected Ion Monitoring (for trace analysis) |

X-ray Based Techniques for Structural Information

X-ray Diffraction (XRD) for Crystalline Ordering (if applicable)

X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. The applicability of XRD to "Cyclohexane, (1-hexyltetradecyl)-" is contingent on the ability to grow a single crystal of the compound. Given its long, flexible alkyl chains, this compound is more likely to be a viscous liquid or a waxy solid at room temperature, making single crystal growth challenging. If a crystalline form can be obtained, XRD analysis would provide precise information on bond lengths, bond angles, and the packing of the molecules in the crystal lattice. For the parent compound, cyclohexane, XRD studies have revealed details about its plastic crystalline phase. nih.gov However, no such data is currently available for "Cyclohexane, (1-hexyltetradecyl)-".

X-ray Absorption Spectroscopy (XANES, EXAFS) for Electronic and Local Structure

X-ray Absorption Spectroscopy (XAS) is a technique that can provide information about the electronic state and local atomic environment of a specific element within a material, irrespective of its crystallinity. XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For "Cyclohexane, (1-hexyltetradecyl)-", which consists only of carbon and hydrogen, XAS at the carbon K-edge could theoretically be performed. The XANES region would provide information about the unoccupied electronic states of the carbon atoms, which could potentially distinguish between the sp3 hybridized carbons of the cyclohexane ring and the alkyl chains. The EXAFS region, which contains information about the local atomic structure around the absorbing atom, could in principle be used to determine C-C bond distances and coordination numbers. However, the interpretation of carbon K-edge XAS for a complex hydrocarbon can be challenging due to the presence of multiple, chemically similar carbon environments. While XAS is a powerful tool for materials science, its application to a compound like "Cyclohexane, (1-hexyltetradecyl)-" is not commonly reported in the literature. rsc.orgaps.org

Hyphenated and Advanced Analytical Approaches

Gas Chromatography coupled with two-dimensional techniques (e.g., GCxGC)

For highly complex samples containing numerous isomers or structurally similar compounds, one-dimensional GC-MS may not provide sufficient resolution. In such cases, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. In GCxGC, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with much greater peak capacity.

The analysis of "Cyclohexane, (1-hexyltetradecyl)-" and its potential isomers using GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) would provide an unparalleled level of detail. The structured nature of the GCxGC chromatogram, where chemically related compounds elute in specific regions, would facilitate the identification of isomers and trace impurities that might co-elute in a one-dimensional separation. This advanced technique is particularly valuable in research settings where a complete and unambiguous characterization of the sample is required.

Based on a comprehensive search of available scientific literature, there are no specific research findings or data concerning the use of synchrotron-based techniques for the high-resolution analysis of the chemical compound Cyclohexane, (1-hexyltetradecyl)-.

Synchrotron-based methods, such as synchrotron X-ray diffraction, are powerful tools for the detailed structural characterization of various materials, including organic molecules with long alkyl chains. carleton.eduresearchgate.net These techniques offer high resolution and brightness, enabling precise measurements of crystal structures, phase transitions, and material properties under different conditions. carleton.edumdpi.comnih.gov However, the application of these advanced methods to Cyclohexane, (1-hexyltetradecyl)- has not been documented in the retrieved scientific records.

While general principles of synchrotron radiation and its application in fields like cultural heritage, materials science, and the study of thin films are well-established, mdpi.comaps.orgmdpi.com specific data tables and detailed research findings for the target compound are absent. The National Institute of Standards and Technology (NIST) WebBook provides basic physical properties for Cyclohexane, (1-hexyltetradecyl)-, such as its formula and molecular weight, but does not include any data from synchrotron-based analytical methods. nist.gov

Consequently, the generation of an article detailing the advanced spectroscopic and chromatographic characterization of Cyclohexane, (1-hexyltetradecyl)- with a focus on synchrotron-based techniques is not possible due to the lack of published research on this specific subject.

Computational Chemistry and Theoretical Modeling of Cyclohexane, 1 Hexyltetradecyl

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical methods are excellent for calculating the energies of static structures, Molecular Dynamics (MD) simulations provide insight into the movement and evolution of a system over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system as a function of its atomic coordinates.

For Cyclohexane (B81311), (1-hexyltetradecyl)-, MD simulations are indispensable for understanding:

Conformational Dynamics: MD can simulate the constant flexing and twisting of the alkyl chain and the flipping of the cyclohexane ring between chair conformations. nih.gov This allows for the exploration of the vast conformational space and the determination of the average time spent in different conformations.

Intermolecular Interactions: By simulating a large number of molecules together in a "simulation box," MD can model how they interact with each other. This is crucial for predicting bulk properties like density, viscosity, and diffusion coefficients. The simulations reveal how the long alkyl chains of neighboring molecules entangle and interact via van der Waals forces.

Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties such as the heat of vaporization and the free energy of solvation. mdpi.com

Table 2: Typical Parameters and Outputs of an MD Simulation for a Liquid Hydrocarbon

| Parameter / Output | Description | Example Application |

| Input Parameters | ||

| Force Field | A set of equations and parameters describing the potential energy of the system (e.g., OPLS-AA, CHARMM). | Defines bond stretching, angle bending, and non-bonded interactions for C and H atoms. |

| Simulation Box | A periodic cell containing a set number of molecules to simulate bulk liquid. | A cubic box containing 512 molecules of Cyclohexane, (1-hexyltetradecyl)-. |

| Temperature & Pressure | Controlled to mimic specific experimental conditions (e.g., using a thermostat and barostat). | Simulating the system at 298 K and 1 atm. |

| Simulation Time | The duration of the simulation, typically nanoseconds to microseconds. | A 100 ns simulation to observe multiple conformational changes. nih.gov |

| Output Data | ||

| Trajectory | A file containing the positions and velocities of all atoms at regular time intervals. | Visualizing the folding of the alkyl chain over time. |

| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Analyzing the packing of molecules in the liquid state. |

| Diffusion Coefficient | A measure of the translational mobility of the molecules. | Predicting how quickly the molecule will move through a liquid. |

Prediction of Spectroscopic Parameters using Computational Methods

Computational methods can predict various spectroscopic parameters, which is a powerful tool for identifying and characterizing molecules. By calculating properties related to the interaction of molecules with electromagnetic radiation, these methods can generate theoretical spectra that can be compared with experimental data.

For Cyclohexane, (1-hexyltetradecyl)-, DFT calculations on optimized geometries can predict:

NMR Spectra: Calculation of nuclear magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. This would be extremely useful in assigning the many overlapping peaks expected in the spectrum of such a large molecule.

Table 3: Hypothetical Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for a Substituted Cyclohexane This table illustrates the principle. The 'Predicted' column shows the type of data that would be generated from a DFT calculation.

| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |

| C1 (substituted) | 40.5 | 41.2 |

| C2, C6 | 33.1 | 33.5 |

| C3, C5 | 27.2 | 27.0 |

| C4 | 26.8 | 26.6 |

Mechanistic Pathway Elucidation through Theoretical Kinetics

Theoretical kinetics uses computational chemistry to study the mechanisms and rates of chemical reactions. By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathways from reactants to products.

For a large alkane like Cyclohexane, (1-hexyltetradecyl)-, this approach can be used to study various reactions, such as:

Oxidation: Modeling the reaction with oxygen to understand how and where the molecule is most likely to be oxidized, a key process in combustion and lubricant degradation. psu.edursc.org

Pyrolysis: Simulating the thermal decomposition of the molecule by identifying the weakest bonds and the lowest-energy pathways for bond cleavage.

This involves locating the structures of transition states and calculating the activation energy (the energy barrier) for each reaction step. researchgate.net According to transition state theory, a higher activation energy corresponds to a slower reaction rate. This allows for the prediction of major and minor products without performing the actual experiment.

Table 4: Illustrative Calculated Activation Energies for Postulated Pyrolysis Steps This table is a hypothetical example for Cyclohexane, (1-hexyltetradecyl)- to show the type of data generated.

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

| 1 | C-C bond cleavage in the long alkyl chain | 350 |

| 2 | C-C bond cleavage in the cyclohexane ring | 370 |

| 3 | C-H bond cleavage at a tertiary carbon | 410 |

| 4 | C-H bond cleavage at a secondary carbon | 425 |

Development of Machine Learning and AI Models for Hydrocarbon Property Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for accelerating chemical discovery and property prediction. bme.hu Instead of relying on direct simulation for every new molecule, ML models are trained on large datasets of existing chemical data to learn the complex relationships between molecular structure and physical properties. energetic-materials.org.cnresearchgate.net

For a compound like Cyclohexane, (1-hexyltetradecyl)-, where experimental data may be limited and direct simulations can be time-consuming, a well-trained ML model could offer rapid and accurate predictions. arxiv.org The process typically involves:

Data Collection: Assembling a large database of hydrocarbons with known properties (e.g., boiling point, density, viscosity, flash point). bme.huenergetic-materials.org.cn

Molecular Representation: Converting the molecular structures into numerical descriptors (e.g., molecular weight, atom counts, topological indices, or more complex "fingerprints").

Model Training: Using algorithms like gradient boosting (e.g., XGBoost), random forests, or neural networks to learn the mapping from the molecular descriptors to the properties. energetic-materials.org.cn

Prediction: Using the trained model to predict the properties of new molecules like Cyclohexane, (1-hexyltetradecyl)-.

These models have shown remarkable accuracy in predicting a wide range of properties for diverse sets of hydrocarbons, often outperforming traditional estimation methods. bme.hu

Table 5: Machine Learning for Hydrocarbon Property Prediction

| Component | Description | Example |

| Input (Molecular Descriptors) | Numerical representations of the molecule's structure and composition. | Molecular Weight, Number of Carbon Atoms, Number of Rings, McGowan Volume chemeo.com |

| Machine Learning Model | An algorithm trained to find patterns in the data. | XGBoost Regressor, Multilayer Perceptron (MLP) Neural Network bme.huenergetic-materials.org.cn |

| Output (Predicted Property) | The estimated physical or chemical property of the molecule. | Normal Boiling Point (K), Density (g/cm³), Flash Point (K) |

Research Applications and Functional Materials Design Involving Cyclohexane, 1 Hexyltetradecyl

Exploration in the Field of Polymer Science and Advanced Materials

Similarly, the role of Cyclohexane (B81311), (1-hexyltetradecyl)- in polymer science and the design of advanced materials is not documented in the reviewed literature.

Incorporation into Polymeric Architectures for Tailored Properties

There are no published studies on the incorporation of Cyclohexane, (1-hexyltetradecyl)- into polymeric architectures. The introduction of bulky, non-polar side chains can influence polymer properties such as glass transition temperature, crystallinity, and solubility. However, without experimental data, any potential effects of this specific compound remain purely speculative.

Studies of Cyclohexane, (1-hexyltetradecyl)- within Polymeric Matrices

No research could be found that investigates the behavior of Cyclohexane, (1-hexyltetradecyl)- within polymeric matrices, for instance, as a plasticizer or an additive. Such studies would typically involve analyzing the mechanical, thermal, and morphological properties of the resulting polymer blend.

Academic Investigations into Specialized Solvent Systems and Dispersants

The potential of Cyclohexane, (1-hexyltetradecyl)- as a component in specialized solvent systems or as a dispersant has not been a subject of academic investigation, according to available records. Its long alkyl chain suggests it would be a non-polar, hydrophobic substance, but its efficacy and specific applications in these areas have not been explored or reported.

Environmental Fate and Biogeochemical Pathways of Cyclohexane and Its Alkyl Derivatives

Microbial Degradation Mechanisms for Cyclohexanes and Branched Alkanes

The biodegradation of saturated hydrocarbons like alkylated cyclohexanes is initiated by enzymatic oxidation, a process that introduces oxygen atoms into the molecule, thereby increasing its reactivity and facilitating subsequent metabolic steps. The specific mechanisms employed by microorganisms depend significantly on the availability of oxygen.

Under aerobic conditions, microorganisms utilize molecular oxygen as a co-substrate to activate the stable C-H bonds of hydrocarbons. researchgate.net For n-alkylcyclohexanes, the primary mode of aerobic attack often involves the oxidation of the alkyl side chain. nih.govresearchgate.net This process is typically initiated by monooxygenase enzymes, such as alkane hydroxylases or cytochrome P450s, which catalyze the terminal hydroxylation of the alkyl chain to form a primary alcohol. nih.govresearchgate.netnih.gov

This initial step is followed by a series of oxidation reactions catalyzed by dehydrogenases. The alcohol is oxidized to an aldehyde, which is then further oxidized to a carboxylic acid. nih.gov The resulting fatty acid derivative can then enter the β-oxidation pathway, a central metabolic route that sequentially cleaves two-carbon fragments (acetyl-CoA) from the fatty acid chain. researchgate.netnih.govresearchgate.net This process continues until the alkyl chain is shortened, leading to intermediates like cyclohexaneacetic acid or cyclohexanecarboxylic acid, depending on whether the original alkyl chain had an even or odd number of carbon atoms. nih.gov

Alternatively, the cyclohexane (B81311) ring itself can be the target of initial oxidation. This involves a cyclohexane monooxygenase that converts the ring to cyclohexanol (B46403). frontiersin.org The cyclohexanol is then oxidized by a dehydrogenase to cyclohexanone (B45756). researchgate.netfrontiersin.org Subsequent steps involve ring cleavage, often via a Baeyer-Villiger monooxygenase that forms a lactone (e.g., caprolactone), which is then hydrolyzed to an open-chain acid like adipate. frontiersin.org

Branched alkanes, such as the (1-hexyltetradecyl)- group, are generally more resistant to biodegradation than their linear counterparts due to steric hindrance, which can limit the accessibility of enzymes. researchgate.netijpab.com

Table 1: Key Enzymes in Aerobic Degradation of Alkylcyclohexanes

| Enzyme Class | Specific Enzyme Example | Function | Reference |

|---|---|---|---|

| Monooxygenases | Alkane Hydroxylase, Cytochrome P450 | Initial oxidation of the terminal methyl group on the alkyl side chain or the cyclohexane ring. | nih.govresearchgate.netnih.gov |

| Dehydrogenases | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Sequential oxidation of alcohol to aldehyde and then to carboxylic acid. | nih.govnih.gov |

In the absence of oxygen, alternative electron acceptors such as nitrate, sulfate, or iron (III) are used by anaerobic microorganisms. The anaerobic activation of the chemically inert cyclohexane ring is an energetically challenging process. A common mechanism involves the addition of the cyclohexane to fumarate, a reaction catalyzed by a glycyl radical enzyme. frontiersin.orgnih.gov This forms a cyclohexylsuccinate derivative, which can then be further metabolized. frontiersin.orgnih.govresearchgate.net This activation strategy is also observed in the anaerobic degradation of n-alkanes. frontiersin.orgnih.gov

The complete mineralization of alkylcyclohexanes under anaerobic conditions often requires the synergistic action of a microbial consortium. researchgate.net Different microbial populations may carry out distinct steps of the degradation pathway. For instance, one group of bacteria may be responsible for the initial activation and ring cleavage, while others utilize the resulting intermediates. researchgate.net Studies on cyclohexane degradation under sulfate-reducing conditions have identified phylotypes affiliated with the Desulfosarcina-Desulfococcus cluster of the Deltaproteobacteria as key players. nih.govresearchgate.net Denitrifying bacteria have also been shown to degrade cyclohexane derivatives. nih.gov

Identification of Biodegradation Intermediates and Products

The identification of metabolic intermediates is crucial for elucidating biodegradation pathways. For long-chain n-alkylcyclohexanes, such as those degraded by Alcanivorax sp., intermediates like cyclohexanecarboxylic acid and cyclohexaneacetic acid have been detected, confirming the pathway of side-chain degradation via β-oxidation. nih.gov

Under aerobic conditions, the degradation of the cyclohexane ring itself has been shown to produce a sequence of intermediates. Studies with Rhodococcus sp. identified cyclohexanol, cyclohexanone, 2-cyclohexen-1-one, and phenol as products of cyclohexane metabolism. nih.gov The aerobic degradation of cyclohexane carboxylate can proceed through intermediates such as trans-4-hydroxycyclohexane carboxylate, 4-ketocyclohexanecarboxylate, and 4-hydroxybenzoate. researchgate.net

Table 2: Identified Biodegradation Intermediates of Cyclohexane Derivatives

| Condition | Initial Substrate | Key Intermediates/Products | Reference |

|---|---|---|---|

| Aerobic | n-Alkylcyclohexane | Cyclohexanecarboxylic acid, Cyclohexaneacetic acid | nih.gov |

| Aerobic | Cyclohexane | Cyclohexanol, Cyclohexanone, 2-cyclohexen-1-one, Phenol, Adipate | researchgate.netfrontiersin.orgnih.gov |

| Aerobic | Cyclohexane carboxylate | trans-4-hydroxycyclohexane carboxylate, 4-ketocyclohexanecarboxylate | researchgate.net |

| Anaerobic | Cyclohexane | Cyclohexylsuccinate, 3-cyclohexylpropionate, Cyclohexanecarboxylate | frontiersin.orgnih.govresearchgate.net |

Factors Influencing Biodegradation Rates in Environmental Systems

The rate and extent of the biodegradation of Cyclohexane, (1-hexyltetradecyl)- in the environment are controlled by a combination of physical, chemical, and biological factors.

Molecular Structure : The inherent structure of the hydrocarbon is a primary determinant. Cycloalkanes are among the most resistant saturated hydrocarbons to microbial attack. researchgate.net The presence of a long, branched alkyl chain further increases recalcitrance compared to linear alkanes due to steric hindrance and lower bioavailability. researchgate.netijpab.com Longer chain alkanes (C25-C40) are also degraded more slowly due to their high hydrophobicity and poor water solubility. ijpab.comfrontiersin.org

Bioavailability : The low water solubility of large hydrocarbons limits their availability to microbial cells. nih.govijpab.com Microorganisms may produce biosurfactants to increase the surface area and apparent solubility of hydrocarbon droplets, enhancing uptake.

Microbial Population : The presence and abundance of microorganisms with the necessary catabolic genes are essential. Successful biodegradation typically requires a microbial population of at least 10³ colony-forming units per gram of soil. ijpab.com

Environmental Conditions : Factors such as temperature, pH, and nutrient availability significantly impact microbial activity. Most hydrocarbon degradation occurs optimally at temperatures between 30-40°C. ijpab.com The availability of electron acceptors (like oxygen, nitrate, or sulfate) is critical in determining whether aerobic or anaerobic pathways will dominate. researchgate.net

Co-metabolism and Microbial Interactions in Hydrocarbon Degradation

Co-metabolism is a phenomenon where microorganisms degrade a compound from which they derive no energy, requiring the presence of another substrate (a growth substrate) to support microbial growth and enzyme production. The oxidation of the alkyl side chain of n-alkylcyclohexanes has been observed to occur via co-oxidation with n-alkanes. researchgate.net This suggests that the presence of more easily degradable linear alkanes can stimulate the initial degradation of more complex alkylated cyclohexanes.

The complete mineralization of complex hydrocarbons often relies on the metabolic capabilities of a microbial consortium rather than a single bacterial population. researchgate.net For cyclohexane, one microbial species might perform the initial oxidation to cyclohexanone but be unable to cleave the ring. A second population can then utilize the cyclohexanone, performing the subsequent lactonization and ring cleavage steps to complete the degradation process. researchgate.net This metabolic cooperation is essential for the efficient removal of complex hydrocarbon mixtures from the environment.

Emerging Research Directions and Future Perspectives for Cyclohexane, 1 Hexyltetradecyl

The field of highly substituted cycloalkanes is experiencing a surge in research interest, driven by their potential in advanced materials and chemical processes. Cyclohexane (B81311), (1-hexyltetradecyl)-, a molecule characterized by a cyclohexane ring bearing a large, branched alkyl substituent, stands as a model for this class of compounds. Future research is poised to unlock its full potential through a multi-pronged approach encompassing sustainable synthesis, advanced analytical techniques, computational modeling, and the exploration of novel applications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.